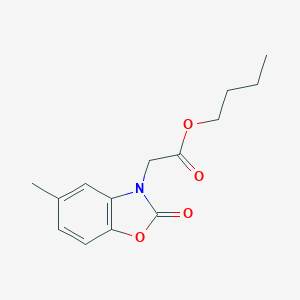![molecular formula C20H26N2O3S B285820 N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC). It is a potent antineoplastic agent that has shown promising results in preclinical studies.
Mechanism of Action
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide exerts its antineoplastic effects by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in the condensation of chromatin and the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histones, which leads to the relaxation of chromatin and the activation of tumor suppressor genes, such as p21 and p53.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis by suppressing the expression of genes involved in these processes. In addition, this compound has been shown to modulate the immune response by increasing the expression of major histocompatibility complex (MHC) class I molecules and enhancing the activity of natural killer (NK) cells.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of histone acetylation in gene expression and cellular processes. However, its effectiveness can be influenced by the cellular context, and its toxicity and pharmacokinetic properties may limit its use in vivo.
Future Directions
There are several areas of future research for N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area is the investigation of the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies. Finally, the role of this compound in epigenetic regulation and its potential as a therapeutic target for non-cancer diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 6-aminohexanoic acid to form the corresponding amide. The resulting amide is then reacted with 4-methylbenzenesulfonyl chloride to produce this compound. The overall yield of the synthesis is approximately 25%.
Scientific Research Applications
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, this compound has been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-10-12-19(13-11-16)26(24,25)21-14-5-3-4-9-20(23)22-18-8-6-7-17(2)15-18/h6-8,10-13,15,21H,3-5,9,14H2,1-2H3,(H,22,23) |
InChI Key |
BQJOLUXWATZXLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
